2-Fluoro-6-nitrophenylthiocyanate

Vue d'ensemble

Description

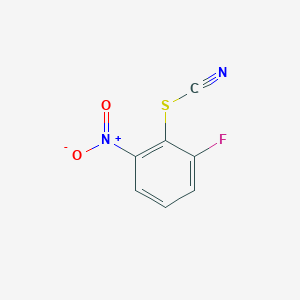

2-Fluoro-6-nitrophenylthiocyanate is a chemical compound with the CAS Number 21325-05-3 . It has a molecular weight of 198.18 and its IUPAC name is 1-fluoro-3-nitro-2-thiocyanatobenzene . The compound is solid at room temperature .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C7H3FN2O2S/c8-5-2-1-3-6 (10 (11)12)7 (5)13-4-9/h1-3H . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Applications De Recherche Scientifique

Fluorescent Dyes and Labeling

One study demonstrates the conversion of a boranil fluorophore bearing a nitro-phenyl group into various derivatives, including amide, imine, urea, and thiourea, which exhibit strong luminescence. This process involved the use of an isothiocyanate intermediate derivative in a model labeling experiment with Bovine Serum Albumin (BSA), indicating potential applications in biochemical labeling and imaging (Frath et al., 2012).

Membrane Dynamics

Research into the dynamics of membrane penetration by the fluorescent group NBD attached to phosphatidylcholine molecules provides insights into the distribution and behavior of fluorophores in lipid bilayers. This study contributes to our understanding of membrane biochemistry and the design of fluorescent probes for studying cellular membranes (Huster et al., 2001).

Fluorosensors for Metal Ion Detection

Another study highlights the use of ultrathin graphitic carbon nitride nanosheets as a highly efficient fluorosensor for the rapid and ultrasensitive detection of Cu(2+). This application demonstrates the potential of 2-Fluoro-6-nitrophenylthiocyanate derivatives in environmental monitoring and the detection of metal ions in aqueous solutions (Tian et al., 2013).

Safety and Hazards

The safety information for 2-Fluoro-6-nitrophenylthiocyanate indicates that it is potentially dangerous. The compound has been assigned the GHS07 and GHS08 pictograms, and its hazard statements include H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include wearing protective gloves/clothing/eye protection/face protection (P280), avoiding breathing dust (P261), and using only outdoors or in a well-ventilated area (P271) .

Propriétés

IUPAC Name |

(2-fluoro-6-nitrophenyl) thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O2S/c8-5-2-1-3-6(10(11)12)7(5)13-4-9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVITFCFJAHPEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)SC#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide,monohydrochloride](/img/structure/B2750972.png)

![4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2750975.png)

![N-(4-acetylphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2750980.png)

![2-(4-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2750983.png)

![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2750985.png)

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2750986.png)

![N-{4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]phenyl}acetamide](/img/structure/B2750990.png)

![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2750991.png)